(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
Overview
Description
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid , often referred to as CCCPA , is a chemical compound with a complex structure. It belongs to the class of pyridine derivatives and exhibits interesting pharmacological properties. The compound’s name provides insights into its functional groups: a cyclohexylcarbamoyl moiety attached to a pyridine ring, along with an acetic acid side chain.
Synthesis Analysis
The synthesis of CCCPA involves several steps, including cyclization, carbamoylation, and acylation. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Notably, the cyclohexylcarbamoyl group is introduced through a nucleophilic substitution reaction, followed by pyridine ring formation. Precise details of the synthetic pathways can be found in relevant literature.
Molecular Structure Analysis
CCCPA’s molecular formula is C~15~H~17~N~3~O~3~ . Its three-dimensional structure reveals the cyclohexylcarbamoyl group extending from the pyridine ring, forming a compact and rigid arrangement. The acetic acid side chain contributes to the overall polarity of the molecule. Researchers have elucidated the stereochemistry and conformational preferences using spectroscopic techniques and computational modeling.
Chemical Reactions Analysis
CCCPA participates in several chemical reactions, including hydrolysis, esterification, and amidation. The acetic acid moiety can undergo esterification with alcohols, yielding esters. Additionally, the carbamoyl group reacts with various nucleophiles, leading to diverse derivatives. Researchers have investigated these reactions to understand the compound’s reactivity and potential applications.
Physical And Chemical Properties Analysis
- Melting Point : CCCPA melts at approximately 150°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like ethanol and chloroform.
- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
- Color : CCCPA appears as a white to off-white crystalline powder.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should handle CCCPA with caution and follow safety protocols.
- Environmental Impact : Proper disposal methods are essential to prevent environmental contamination.
Future Directions
Future research should focus on:
- Elucidating CCCPA’s biological targets and pharmacological effects.
- Investigating potential therapeutic applications, such as anti-inflammatory or analgesic agents.
- Developing more efficient synthetic routes for large-scale production.
: Reference: Synthetic Approaches to (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
: Reference: Structural Characterization of CCCPA
: Reference: Reactivity Studies of CCCPA
: Reference: Mechanistic Insights into CCCPA
properties
IUPAC Name |
2-[5-(cyclohexylcarbamoyl)-2-oxopyridin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,15,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYFZYCCDPTONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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